A Technical Guide to 2-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications
A Technical Guide to 2-(Pentafluorophenyl)-2-propanol: Properties, Synthesis, and Applications
Abstract
2-(Pentafluorophenyl)-2-propanol (CAS 715-31-1) is a fluorinated tertiary alcohol that stands at the intersection of robust chemical stability and versatile reactivity. The presence of the pentafluorophenyl (C₆F₅) group, a potent electron-withdrawing moiety, imparts unique physicochemical properties that distinguish it from its non-fluorinated analog, 2-phenyl-2-propanol. These properties, including enhanced acidity and modified lipophilicity, make it a valuable building block in medicinal chemistry, polymer science, and materials research. This guide provides a comprehensive overview of its core properties, outlines a logical synthetic pathway, details its characteristic reactivity, and presents standardized protocols for its analysis. The insights herein are designed to equip researchers with the foundational knowledge required to effectively utilize this compound in advanced research and development applications.
Introduction: The Significance of Fluorinated Building Blocks
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug design and materials science. Fluorination can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinities.[1] 2-(Pentafluorophenyl)-2-propanol is an exemplar of a valuable fluorinated building block, integrating a stable tertiary alcohol with a perfluorinated aromatic system. This unique combination provides a synthetic handle (the hydroxyl group) on a scaffold (the C₆F₅ ring) known for its unique electronic properties and its participation in specific, predictable chemical transformations. This technical guide serves as a detailed exploration of this compound's scientific profile, moving beyond catalog data to explain the causality behind its properties and potential.
Core Physicochemical Properties
The defining characteristics of 2-(Pentafluorophenyl)-2-propanol are dictated by the interplay between the bulky, electron-deficient aromatic ring and the tertiary alcohol. These properties are summarized in the table below and discussed in the subsequent sections.
| Property | Value | Source(s) |
| CAS Number | 715-31-1 | [2][3] |
| IUPAC Name | 2-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | [] |
| Molecular Formula | C₉H₇F₅O | [2][] |
| Molecular Weight | 226.14 g/mol | [3][] |
| Appearance | White to off-white solid | [5] (by analogy) |
| Melting Point | 78-80 °C | [2] |
| Boiling Point | 74 °C @ 4 mmHg | [2] |
| Density | 1.429 g/cm³ | [] |
| Refractive Index | 1.4465 | [2] |
Thermal Properties: Melting and Boiling Points
The melting point of 78-80 °C is significantly higher than that of its non-fluorinated counterpart, 2-phenyl-2-propanol (approx. 30 °C)[5]. This elevation is attributable to stronger intermolecular forces, including dipole-dipole interactions induced by the highly polarized C-F bonds and potentially favorable crystal packing arrangements of the planar C₆F₅ rings. The reported boiling point of 74 °C is measured under reduced pressure (4 mmHg), indicating that the compound has a relatively high boiling point at atmospheric pressure, consistent with its solid nature at room temperature.[2]
Acidity and the Inductive Effect
Spectroscopic Characterization Profile
Accurate structural confirmation relies on a combination of spectroscopic techniques. The following sections describe the expected spectral features for 2-(pentafluorophenyl)-2-propanol.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to be remarkably simple.
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A singlet integrating to 6 protons for the two equivalent methyl (CH₃) groups. The chemical shift would likely be downfield of typical alkyl groups due to the proximity of the electron-withdrawing aromatic ring.
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A singlet integrating to 1 proton for the hydroxyl (OH) group. Its chemical shift can be variable and concentration-dependent, and the peak may be broadened by proton exchange.
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¹⁹F NMR (Fluorine NMR): This is a critical technique for confirming the structure. The spectrum should display three distinct signals corresponding to the three unique fluorine environments on the C₆F₅ ring, typically in a 2:1:2 ratio.
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One signal for the two ortho-fluorines (F-2, F-6).
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One signal for the single para-fluorine (F-4).
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One signal for the two meta-fluorines (F-3, F-5).
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IR (Infrared) Spectroscopy: The IR spectrum provides confirmation of key functional groups.
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A broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol.
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Sharp peaks in the 2850-3000 cm⁻¹ region corresponding to C-H stretching of the methyl groups.
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Very strong, characteristic absorption bands typically between 1000-1300 cm⁻¹ due to C-F stretching vibrations.
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Aromatic C=C stretching bands around 1500-1600 cm⁻¹.
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Synthesis and Reactivity
Proposed Synthetic Pathway: Grignard Reaction
A robust and logical synthesis of 2-(pentafluorophenyl)-2-propanol involves the Grignard reaction. This well-established method is analogous to the synthesis of its non-fluorinated counterpart, 2-phenyl-2-propanol, which is prepared by reacting phenylmagnesium bromide with acetone.[5] The proposed workflow starts with the formation of a pentafluorophenyl Grignard reagent from bromopentafluorobenzene, followed by nucleophilic addition to acetone.
Caption: Proposed Grignard synthesis workflow.
Core Reactivity Profile
The reactivity of 2-(pentafluorophenyl)-2-propanol is twofold, centered on the hydroxyl group and the aromatic ring.
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Reactions at the Hydroxyl Group: The tertiary alcohol can undergo standard transformations such as esterification and etherification. However, the nucleophilicity of the oxygen atom is attenuated by the electron-withdrawing C₆F₅ group, potentially requiring more forcing conditions or stronger electrophiles compared to non-fluorinated analogs.
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Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenyl ring is highly electron-deficient and is susceptible to SNAr reactions. Strong nucleophiles can displace the fluorine atom at the para-position, and to a lesser extent, the ortho-positions. This provides a powerful method for further functionalization of the molecule.
Caption: Core reactivity pathways of the molecule.
Applications in Research and Drug Development
The unique properties of 2-(pentafluorophenyl)-2-propanol make it a strategic tool for medicinal chemists and materials scientists.
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Scaffold for Drug Discovery: It serves as a rigid scaffold that can be used to orient other functional groups in three-dimensional space. The C₆F₅ group can participate in favorable "orthogonal multipolar" interactions with protein backbones, a non-classical binding interaction that can enhance ligand affinity.
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Modulation of Physicochemical Properties: Incorporating this moiety into a lead compound can fine-tune its properties. The fluorinated ring generally increases lipophilicity, which can improve membrane permeability. It can also block sites of metabolic oxidation, thereby increasing the half-life of a drug candidate.[1]
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Precursor for Functional Polymers: The reactivity of the hydroxyl group and the aromatic ring allows this molecule to be used as a monomer or functionalizing agent for creating specialized polymers with high thermal stability and tailored surface properties, analogous to polymers derived from pentafluorophenyl acrylate.[7]
Experimental Protocols
The following protocols describe standard, self-validating procedures for the characterization of 2-(pentafluorophenyl)-2-propanol.
Protocol: Melting Point Determination (Capillary Method)
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Sample Preparation: Finely crush a small amount of the crystalline solid on a watch glass.
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Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.
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Apparatus Setup: Place the loaded capillary into the heating block of a calibrated melting point apparatus.
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Measurement:
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Heat rapidly to approximately 15-20 °C below the expected melting point (78 °C).
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Reduce the heating rate to 1-2 °C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two points is the melting range.
-
-
Validation: A sharp melting range (≤ 2 °C) is indicative of high purity.
Protocol: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.
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Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Cap the tube and invert several times to ensure complete dissolution. A brief period in an ultrasonic bath may be used if necessary.
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Data Acquisition:
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Insert the tube into the NMR spectrometer.
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Acquire a standard ¹H spectrum.
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Integrate the observed peaks to determine the relative proton ratios.
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Interpretation:
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Confirm the presence of a large singlet (6H) for the methyl groups and a smaller singlet (1H) for the hydroxyl proton.
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Verify the absence of other signals, which would indicate impurities.
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Conclusion
2-(Pentafluorophenyl)-2-propanol is more than a simple fluorinated alcohol; it is a highly functionalized and strategic building block. Its well-defined physicochemical properties, governed by the potent electronic influence of the pentafluorophenyl ring, offer predictable control over molecular design. The dual reactivity of its hydroxyl group and aromatic ring provides synthetic chemists with multiple avenues for elaboration. For researchers in drug discovery and materials science, this compound represents a valuable tool for creating novel entities with enhanced stability, tailored lipophilicity, and unique binding capabilities.
References
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ResearchGate. (2019). Synthesis of pentafluorophenyl(meth)acrylate polymers: New precursor polymers for the synthesis of multifunctional materials. Retrieved from [Link]
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Wikipedia. (n.d.). Pentafluorophenol. Retrieved from [Link]
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Fluorine Notes. (2019). Preparation of Pentafluorophenol and Other Polyfluorophenols and Polyfluorodihydroxybenzenes from Polyfluoroaromatic Acids. Retrieved from [Link]
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Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved from [Link]
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MDPI. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]
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KOASAS. (n.d.). Development of functional polymer platform using reactive poly(pentafluorophenyl acrylate) as a precursor. Retrieved from [Link]
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